![molecular formula C20H15N3OS B2879538 4-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-49-5](/img/structure/B2879538.png)
4-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
“4-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a novel compound that has been synthesized and studied for its potential biological activities . It is a type of N-heterocyclic compound . This compound has been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), with an IC50 of 3.6 nm .
Synthesis Analysis
The synthesis of this compound involves a series of steps starting from commercially available substances . The process involves a reduction and nucleophilic substitution reaction with 2-nitropyridine as the raw material . The synthesis method was optimized in terms of temperature and solvent use .Molecular Structure Analysis
The molecular structure of “4-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is characterized by two distinct structural features. One is the ‘5 atoms regulation’, and the other is a long chain that can form a hydrogen bond donor or acceptor . This long chain usually contains hydrogen, nitrogen, and oxygen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reduction and nucleophilic substitution reactions . The final structure of the compound was determined by 1H NMR spectrum .Scientific Research Applications
Antitumor Activity
Thiazolo[5,4-b]pyridin derivatives have been identified for their high antitumor activities. The structural similarity of the thiazolo[5,4-b]pyridin ring system to purine allows these compounds to effectively bind to biological targets, making them promising scaffolds for the design of new anticancer drugs . The active methylene group present in these derivatives is highly reactive towards various electrophilic reagents, which is beneficial for functionalization aimed at optimizing ligand-target interactions .
Antibacterial Properties
Compounds with the thiazolo[5,4-b]pyridin moiety have demonstrated significant antibacterial activities. They have been shown to be highly active against a variety of bacterial strains, including both gram-positive and gram-negative bacteria . This makes them valuable for the development of new antibiotics or antibacterial agents.
Anti-Inflammatory Applications
The anti-inflammatory properties of thiazolo[5,4-b]pyridin derivatives make them candidates for the treatment of inflammatory diseases. Their ability to modulate biological pathways that lead to inflammation can be harnessed to develop drugs that alleviate symptoms associated with chronic inflammatory conditions .
Antimicrobial Efficacy
Thiazolo[5,4-b]pyridin compounds have also been evaluated for their antimicrobial activity. Studies have shown that they possess a broad spectrum of antimicrobial effects, which includes the ability to combat fungal infections as well as bacterial ones . This broad-spectrum activity is advantageous for creating treatments for infections where the causative microorganism is not yet identified.
Herbicidal Potential
The herbicidal activity of thiazolo[5,4-b]pyridin derivatives has been explored, with some compounds showing promise in this field . They can potentially be developed into herbicides that target specific weeds without affecting the crops, contributing to more sustainable agricultural practices.
Antioxidant Effects
These compounds have been reported to exhibit high antioxidant activities . Antioxidants are crucial in combating oxidative stress in the body, which is linked to various diseases, including neurodegenerative disorders and cancer. The antioxidant properties of thiazolo[5,4-b]pyridin derivatives could be utilized in the development of supplements or medications that help protect cells from oxidative damage.
Antifungal Applications
In addition to their antibacterial and antimicrobial properties, thiazolo[5,4-b]pyridin derivatives have shown antifungal activities . This makes them useful for the development of antifungal drugs, especially in cases where fungal resistance to existing medications is a growing concern.
Histamine H3 Receptor Antagonism
Some thiazolo[5,4-b]pyridin derivatives have been identified as histamine H3 receptor antagonists . This application is particularly relevant in the treatment of sleep disorders, obesity, and other conditions where histamine plays a regulatory role.
Future Directions
properties
IUPAC Name |
4-methyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-7-9-14(10-8-13)18(24)22-16-5-2-4-15(12-16)19-23-17-6-3-11-21-20(17)25-19/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJMPHMBXYDEQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide |
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